Methyl 2-amino-3,5-dinitrobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

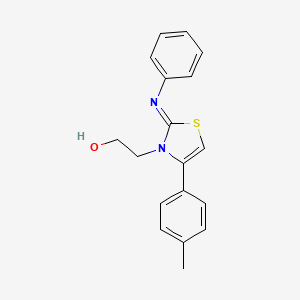

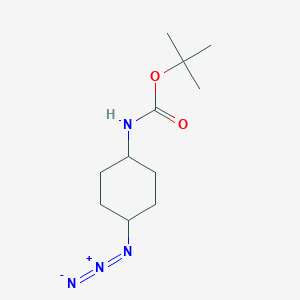

Methyl 2-amino-3,5-dinitrobenzoate is a chemical compound with the molecular formula C₈H₇N₃O₆ . It falls under the class of nitroaromatic compounds and is characterized by its distinctive nitro groups attached to a benzene ring. The compound exhibits a pale yellow color and has been studied for various applications in both pharmaceutical and chemical fields .

Synthesis Analysis

The synthesis of Methyl 2-amino-3,5-dinitrobenzoate involves several steps. One common method is the nitration of methyl 3,5-dinitrobenzoate , which introduces the amino group. This reaction typically occurs under acidic conditions, using a mixture of concentrated sulfuric acid and nitric acid. The resulting product is then isolated and purified through recrystallization or other suitable techniques .

Molecular Structure Analysis

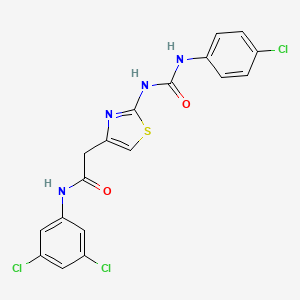

The molecular structure of Methyl 2-amino-3,5-dinitrobenzoate consists of a benzene ring with two nitro groups (NO₂) at positions 3 and 5, and an amino group (NH₂) at position 2. The ester group (COOCH₃) is attached to the benzene ring. The compound’s three-dimensional arrangement influences its reactivity and properties .

科学的研究の応用

Chemical Synthesis and Modification

Methyl 2-amino-3,5-dinitrobenzoate has been utilized in various chemical syntheses and modifications. For example, it has been involved in the esterification of glutamic acid residues, as observed in Bacillus subtilis methyl-accepting chemotaxis proteins. This process results in the formation of glutamate 5-methyl ester, highlighting its role in protein modification (Ahlgren & Ordal, 1983).

Optical Crystal Characterization

In the field of optical crystal characterization, methyl 2-amino-3,5-dinitrobenzoate has been instrumental. A study on a new proton transfer complex synthesized from 2-amino-3-methyl pyridine with 3,5-dinitro benzoic acid in methanol demonstrated its significant optical transparency and stability, as well as its potential for applications in optical technologies (Sathya, Dhamodharan, & Dhandapani, 2018).

Coordination Polymers and Network Assembly

Methyl 2-amino-3,5-dinitrobenzoate plays a critical role in forming organic-inorganic hybrid cyclic aggregates or 2D networks. For instance, its reaction with 2-methylimidazole produces a linearly coordinated cation that assembles with 3,5-dinitrobenzoate anion via N–H···O hydrogen bonding, forming cyclic aggregates and 2D networks (Xu et al., 2001).

Serum Creatinine Assay

In clinical chemistry, this compound has been used to improve the analytical recovery of creatinine in serum, showing potential for enhanced precision and specificity in medical diagnostics (Parekh & Sims, 1977).

Antimicrobial Effectiveness

Methyl 2-amino-3,5-dinitrobenzoate derivatives have demonstrated effective antimicrobial properties. For example, 3,5 Dinitrobenzyl anilide, a derivative, has shown better preservative efficacy than the parent compound in pharmaceutical products (Kumar, 2012).

Synthesis of Pheromones

It has been used in the synthesis of key intermediates for pheromones, such as the Colorado potato beetle pheromone, demonstrating its application in agricultural and entomological research (Yamano, Sasaki, & Wada, 2017).

特性

IUPAC Name |

methyl 2-amino-3,5-dinitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O6/c1-17-8(12)5-2-4(10(13)14)3-6(7(5)9)11(15)16/h2-3H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVZXLIGARVLJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-3,5-dinitrobenzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2591617.png)

![1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2591620.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)

![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)